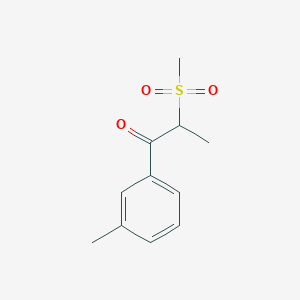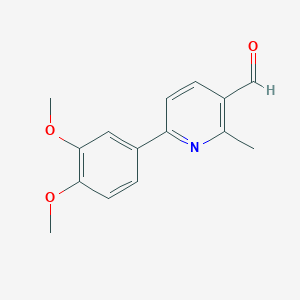
4-Methoxy-5-nitronicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-5-nitronicotinamide is an organic compound with the molecular formula C7H7N3O4 It is a derivative of nicotinamide, featuring a methoxy group at the 4-position and a nitro group at the 5-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5-nitronicotinamide typically involves the nitration of 4-methoxynicotinamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the 5-position of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions: 4-Methoxy-5-nitronicotinamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 4-Methoxy-5-aminonicotinamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
科学研究应用
4-Methoxy-5-nitronicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in modulating biological pathways and its potential therapeutic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of functionalized pyridine derivatives.
作用机制
The mechanism of action of 4-Methoxy-5-nitronicotinamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of various biological processes, including enzyme inhibition and signal transduction pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes involved in redox reactions and DNA synthesis.
相似化合物的比较
4-Methoxynicotinamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitronicotinamide: Lacks the methoxy group, which affects its solubility and reactivity.
4-Methoxy-3-nitropyridine: Similar structure but with different substitution pattern, leading to different chemical and biological properties.
Uniqueness: 4-Methoxy-5-nitronicotinamide is unique due to the presence of both the methoxy and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C7H7N3O4 |
|---|---|
分子量 |
197.15 g/mol |
IUPAC 名称 |
4-methoxy-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C7H7N3O4/c1-14-6-4(7(8)11)2-9-3-5(6)10(12)13/h2-3H,1H3,(H2,8,11) |
InChI 键 |
AUGINKCMYBGWIZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=NC=C1C(=O)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Benzyl-7-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B13002488.png)

![1-(5-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13002494.png)



![1-Isobutyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B13002520.png)

![N-Methyl-6-oxobicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13002533.png)

![2-Chloro-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13002536.png)
![Ethyl 6-bromo-2-((tert-butoxycarbonyl)amino)furo[3,2-b]pyridine-3-carboxylate](/img/structure/B13002539.png)

![2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13002553.png)
